molecular formula C18H24N2O6 B120013 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 149057-19-2

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B120013
M. Wt: 364.4 g/mol
InChI Key: SREPAMKILVVDSP-UHFFFAOYSA-N
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Description

The compound "4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid" is a nitrogenous organic molecule that is part of a class of compounds known for their utility in medicinal chemistry and drug synthesis. These compounds often serve as intermediates in the synthesis of biologically active molecules, including inhibitors and receptor ligands .

Synthesis Analysis

The synthesis of related piperazine derivatives involves various strategies, including the use of organometallic reagents for nucleophilic addition reactions . Specifically labelled piperazine compounds, such as 1-benzyl-4-picolinoyl-piperazine, have been synthesized for use in metabolism studies, indicating the importance of these compounds in

Scientific Research Applications

Piperazine Derivatives as ACC Inhibitors

A study by Chonan et al. (2011) developed novel (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. These compounds exhibited inhibitory activities in enzyme and cell-based assays and reduced hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

Synthesis of Specifically Labelled Piperazines

Research by Zólyomi and Budai (1981) focused on the synthesis of specifically labelled 1-benzyl-4-picolinoyl-piperazine for use in metabolism studies, introducing Carbon-14 and tritium into the benzyl and picolinoyl groups (Zólyomi & Budai, 1981).

Molecular Structure Studies

A paper by Mamat et al. (2012) reported on the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, providing insights into bond lengths and angles typical for this piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).

Asymmetric Synthesis for Medical Applications

Jiang et al. (2005) reported on the practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines by 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines. This method is valuable for structure-activity studies in the search for novel ligands of human receptors (Jiang et al., 2005).

Anti-Corrosive Properties

Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. The study highlighted its potential as an effective corrosion inhibitor (Praveen et al., 2021).

Polymer Synthesis

Research by Hsiao, Yang, and Chen (2000) involved the synthesis of polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol, demonstrating the application of similar compounds in polymer synthesis (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREPAMKILVVDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10933537
Record name 4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

CAS RN

149057-19-2
Record name 4-[(Benzyloxy)carbonyl]-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10933537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149057-19-2
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